4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide
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Overview
Description
4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide is an organic compound with the molecular formula C16H17NO2S and a molecular weight of 287.37 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
The synthesis of 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with o-toluidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the sulfonamide bond . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted sulfonamide derivatives.
Scientific Research Applications
4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Medicine: It serves as a lead compound in the development of new drugs, especially those targeting bacterial infections and cancer cells.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This inhibition can disrupt essential biological processes, leading to the antimicrobial or anticancer effects observed in scientific studies .
Comparison with Similar Compounds
4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide can be compared with other sulfonamide compounds, such as:
N-allyl-4-methylbenzenesulfonamide: Similar in structure but with an allyl group instead of the o-tolyl group.
4-methyl-N’-(1-(p-tolyl)ethylidene)benzenesulfonohydrazide: Contains a hydrazide group instead of the sulfonamide group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with biological molecules, making it a valuable tool in medicinal chemistry and drug development.
Properties
Molecular Formula |
C16H17NO2S |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(NE)-4-methyl-N-[1-(2-methylphenyl)ethylidene]benzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-12-8-10-15(11-9-12)20(18,19)17-14(3)16-7-5-4-6-13(16)2/h4-11H,1-3H3/b17-14+ |
InChI Key |
DOHGDMFKWKDVFV-SAPNQHFASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=CC=C2C |
Origin of Product |
United States |
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